![molecular formula C23H22N2O4S B2415478 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 921780-41-8](/img/structure/B2415478.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as ETTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETTA is a member of the thiazole family and has been synthesized using different methods.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor properties. These compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, derivative 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine (compound 9) demonstrated significant cytotoxic activity against head and neck cancer cells (SQ20B) with an IC50 value of 0.46 μM .
Drug Prospects
Considering the diverse pharmacological activities of benzofuran derivatives, our compound holds promise as a natural drug lead. Its unique structure and potential biological effects make it an exciting candidate for further exploration.
Mechanism of Action
Target of Action
The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a derivative of benzofuran . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They are considered privileged structures in the field of drug discovery, especially in the search for efficient antimicrobial candidates . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a range of biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biological targets, affecting a range of biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications .
Action Environment
The development of new drugs often considers these factors to ensure optimal efficacy and stability .
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-27-17-10-8-15(9-11-17)12-21(26)25-23-24-18(14-30-23)20-13-16-6-5-7-19(28-4-2)22(16)29-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGABFMBSKPYGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
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